molecular formula C6H10ClNO2 B2853230 rac-(1R,5S,6R)-6-amino-2-oxabicyclo[3.2.0]heptan-3-one hydrochloride CAS No. 2230807-50-6

rac-(1R,5S,6R)-6-amino-2-oxabicyclo[3.2.0]heptan-3-one hydrochloride

Cat. No.: B2853230
CAS No.: 2230807-50-6
M. Wt: 163.6
InChI Key: GSZYRDVFZAMVKP-UJPDDDSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(1R,5S,6R)-6-amino-2-oxabicyclo[320]heptan-3-one hydrochloride is a bicyclic compound with a unique structure that includes an amino group and an oxabicyclo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5S,6R)-6-amino-2-oxabicyclo[32

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and amination steps. The final product is typically purified through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5S,6R)-6-amino-2-oxabicyclo[3.2.0]heptan-3-one hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated bicyclic compounds .

Scientific Research Applications

rac-(1R,5S,6R)-6-amino-2-oxabicyclo[3.2.0]heptan-3-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,5S,6R)-6-amino-2-oxabicyclo[3.2.0]heptan-3-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxabicyclo ring provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,5S,6R)-6-amino-2-oxabicyclo[3.2.0]heptan-3-one hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and an oxabicyclo ring. This combination of features makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(1R,5S,6R)-6-amino-2-oxabicyclo[3.2.0]heptan-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c7-4-2-5-3(4)1-6(8)9-5;/h3-5H,1-2,7H2;1H/t3-,4+,5+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZYRDVFZAMVKP-UJPDDDSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C1OC(=O)C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]2[C@@H]1OC(=O)C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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